1,3-dimethyl-7-(3-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione 1,3-dimethyl-7-(3-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20064411
InChI: InChI=1S/C22H29N5O2/c1-15-8-10-26(11-9-15)14-18-23-20-19(21(28)25(4)22(29)24(20)3)27(18)13-17-7-5-6-16(2)12-17/h5-7,12,15H,8-11,13-14H2,1-4H3
SMILES:
Molecular Formula: C22H29N5O2
Molecular Weight: 395.5 g/mol

1,3-dimethyl-7-(3-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

CAS No.:

Cat. No.: VC20064411

Molecular Formula: C22H29N5O2

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

1,3-dimethyl-7-(3-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione -

Specification

Molecular Formula C22H29N5O2
Molecular Weight 395.5 g/mol
IUPAC Name 1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione
Standard InChI InChI=1S/C22H29N5O2/c1-15-8-10-26(11-9-15)14-18-23-20-19(21(28)25(4)22(29)24(20)3)27(18)13-17-7-5-6-16(2)12-17/h5-7,12,15H,8-11,13-14H2,1-4H3
Standard InChI Key ZRYACGQMYCHRGS-UHFFFAOYSA-N
Canonical SMILES CC1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)N(C(=O)N3C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s purine backbone is substituted at three critical positions:

  • N1 and N3: Methyl groups, enhancing lipophilicity and metabolic stability.

  • C7: A 3-methylbenzyl group, contributing aromatic stacking potential.

  • C8: A 4-methylpiperidin-1-ylmethyl moiety, introducing tertiary amine functionality for receptor interaction .

The canonical SMILES representation (CC1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)N(C(=O)N3C)C) and InChIKey (ZRYACGQMYCHRGS-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₂₉N₅O₂
Molecular Weight395.5 g/mol
IUPAC Name1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione
Topological Polar Surface Area75.8 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, as inferred from analogous purine derivatives . A representative approach, adapted from xanthine-based methodologies, includes:

  • Alkylation: Reacting 3-methylxanthine with a benzyl halide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3-methylbenzyl group.

  • Chlorination: Treating the intermediate with N-chlorosuccinimide (NCS) to install a chloro substituent at position 8.

  • Aminomethylation: Displacing the chlorine with 4-methylpiperidine via nucleophilic substitution, facilitated by a polar aprotic solvent like NMP .

Critical parameters such as temperature (typically 60–100°C), solvent choice (DMF, NMP), and stoichiometric ratios of reactants dictate yield and purity . For instance, a patent describing similar purine syntheses reported yields exceeding 75% for analogous steps .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Alkylation3-methylbenzyl bromide, K₂CO₃, DMF, 80°C85%
ChlorinationNCS, DMF, 50°C78%
Aminomethylation4-methylpiperidine, NaH, NMP, 90°C70%

Biological and Pharmacological Activities

Mechanism of Action

While direct target validation studies are scarce, the compound’s structure suggests interactions with adenosine receptors (A₁, A₂ₐ) or phosphodiesterases (PDEs), common targets for purine derivatives. The 4-methylpiperidinyl group may enhance blood-brain barrier penetration, implying potential central nervous system (CNS) applications .

In Vitro Profiling

Limited data from structural analogs indicate:

  • Adenosine A₂ₐ Receptor Binding: IC₅₀ values in the micromolar range, comparable to theophylline derivatives .

  • PDE4 Inhibition: Moderate activity (IC₅₀ ~10 µM), suggesting anti-inflammatory potential.

Research Applications and Future Directions

Medicinal Chemistry

The compound serves as a scaffold for optimizing pharmacokinetic properties. For example:

  • Lipophilicity Modifications: Replacing the 3-methylbenzyl group with fluorinated analogs to enhance metabolic stability.

  • Piperidine Substitutions: Exploring bulkier amines (e.g., morpholine) to alter receptor selectivity .

Preclinical Development

Despite promising in vitro profiles, in vivo studies remain unreported. Key challenges include:

  • Oral Bioavailability: High molecular weight (395.5 g/mol) may limit absorption.

  • CYP450 Interactions: The tertiary amine could inhibit cytochrome P450 enzymes, necessitating toxicity studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator